molecular formula C27H38O12 B13771419 Glycerol tri(hexahydrophthalate) CAS No. 68901-23-5

Glycerol tri(hexahydrophthalate)

Cat. No.: B13771419
CAS No.: 68901-23-5
M. Wt: 554.6 g/mol
InChI Key: IZWUWCWNWYLTHQ-UHFFFAOYSA-N
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Description

Propane-1,2,3-triyl tris(cyclohexane-1,2-dicarboxylate) is a chemical compound with the molecular formula C27H38O12. It is known for its unique structure, which includes three cyclohexane-1,2-dicarboxylate groups attached to a propane backbone. This compound is used in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propane-1,2,3-triyl tris(cyclohexane-1,2-dicarboxylate) typically involves the esterification of propane-1,2,3-triol with cyclohexane-1,2-dicarboxylic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bonds, resulting in the desired compound.

Industrial Production Methods

In industrial settings, the production of Propane-1,2,3-triyl tris(cyclohexane-1,2-dicarboxylate) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Propane-1,2,3-triyl tris(cyclohexane-1,2-dicarboxylate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Cyclohexane-1,2-dicarboxylic acid derivatives.

    Reduction: Propane-1,2,3-triyl tris(cyclohexanol).

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Propane-1,2,3-triyl tris(cyclohexane-1,2-dicarboxylate) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of polymers and as a plasticizer in the manufacturing of flexible plastics.

Mechanism of Action

The mechanism of action of Propane-1,2,3-triyl tris(cyclohexane-1,2-dicarboxylate) involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and hydrophobic interactions with proteins and other biomolecules, influencing their structure and function. These interactions can modulate various biological processes, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Propane-1,2,3-triyl trisheptanoate: Similar structure but with heptanoate groups instead of cyclohexane-1,2-dicarboxylate.

    Triolein: A triglyceride with three oleic acid groups attached to a glycerol backbone

Uniqueness

Propane-1,2,3-triyl tris(cyclohexane-1,2-dicarboxylate) is unique due to its specific ester groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.

Properties

CAS No.

68901-23-5

Molecular Formula

C27H38O12

Molecular Weight

554.6 g/mol

IUPAC Name

2-[2,3-bis[(2-carboxycyclohexanecarbonyl)oxy]propoxycarbonyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C27H38O12/c28-22(29)16-7-1-4-10-19(16)25(34)37-13-15(39-27(36)21-12-6-3-9-18(21)24(32)33)14-38-26(35)20-11-5-2-8-17(20)23(30)31/h15-21H,1-14H2,(H,28,29)(H,30,31)(H,32,33)

InChI Key

IZWUWCWNWYLTHQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C(=O)O)C(=O)OCC(COC(=O)C2CCCCC2C(=O)O)OC(=O)C3CCCCC3C(=O)O

Origin of Product

United States

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